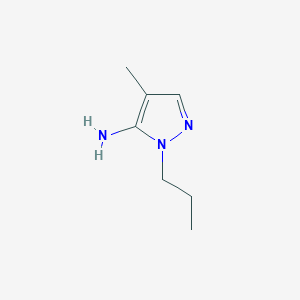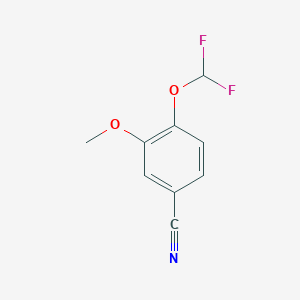
4-メチル-1-プロピル-1H-ピラゾール-5-アミン
説明
4-Methyl-1-propyl-1h-pyrazol-5-amine is a heterocyclic compound with the molecular formula C7H13N3. It is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with a methyl group at the 4-position and a propyl group at the 1-position, along with an amine group at the 5-position.
科学的研究の応用
4-Methyl-1-propyl-1h-pyrazol-5-amine has several applications in scientific research:
作用機序
Target of Action
Pyrazole derivatives, a class of compounds to which 4-methyl-1-propyl-1h-pyrazol-5-amine belongs, are known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化学分析
Biochemical Properties
4-Methyl-1-propyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with biomolecules can influence various biochemical pathways, making it a valuable subject of study in biochemical research.
Cellular Effects
The effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including 4-Methyl-1-propyl-1H-pyrazol-5-amine, have demonstrated anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . These effects are mediated through the modulation of signaling pathways and gene expression, leading to altered cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-1-propyl-1H-pyrazol-5-amine involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to inhibition or activation of their functions. For instance, the compound’s interaction with hydrazine-coupled pyrazole derivatives has been shown to inhibit the activity of enzymes involved in leishmaniasis and malaria . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Long-term exposure to 4-Methyl-1-propyl-1H-pyrazol-5-amine may lead to changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives are safe and well-tolerated at specific dosages, such as 300 mg/kg and 100 mg/kg through oral and parenteral administration, respectively . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s effects in animal models.
Metabolic Pathways
4-Methyl-1-propyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives are known to participate in oxidative aromatization reactions, leading to the formation of more complex heterocyclic systems . These metabolic pathways can influence the compound’s activity and efficacy, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-Methyl-1-propyl-1H-pyrazol-5-amine within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can impact the compound’s bioavailability and efficacy, as well as its potential side effects. Studying the transport and distribution of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 4-Methyl-1-propyl-1H-pyrazol-5-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in cellular processes. Understanding the subcellular localization of 4-Methyl-1-propyl-1H-pyrazol-5-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of 4-Methyl-1-propyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a 1,3-diketone or an equivalent compound. The reaction is usually carried out in the presence of a catalyst and under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-Methyl-1-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
4-Methyl-1-propyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-5-aminopyrazole: Similar in structure but lacks the propyl group at the 1-position.
4-Amino-1-methyl-3-propylpyrazole: Similar but with an amino group at the 4-position instead of the 5-position.
The uniqueness of 4-Methyl-1-propyl-1h-pyrazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-methyl-2-propylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-7(8)6(2)5-9-10/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRPMVQKPWSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360186 | |
| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-14-5 | |
| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

